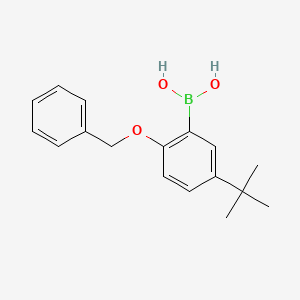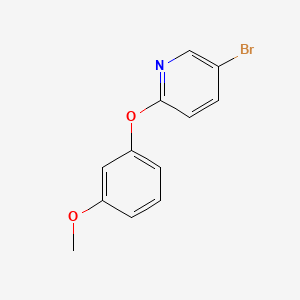
5-Bromo-2-(3-methoxyphenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-methoxyphenoxy)pyridine: is an organic compound with the molecular formula C12H10BrNO2 . It is a derivative of pyridine, substituted with a bromo group at the 5-position and a 3-methoxyphenoxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3-methoxyphenol.
Nucleophilic Substitution: 3-Methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base such as potassium carbonate to form 2-(3-methoxyphenoxy)pyridine.
Bromination: The resulting 2-(3-methoxyphenoxy)pyridine is then brominated using a brominating agent like N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(3-methoxyphenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium phosphate are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2-(3-methoxyphenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs due to its ability to interact with biological targets.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)pyridine in biological systems involves its interaction with specific molecular targets. The bromo and methoxyphenoxy groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
Comparison:
- Structural Differences: While 5-Bromo-2-(3-methoxyphenoxy)pyridine has a methoxyphenoxy group, similar compounds may have different substituents such as trifluoromethyl or carboxaldehyde groups.
- Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds undergo.
- Applications: Each compound has unique applications based on its structural features and reactivity. For example, 2-Bromo-5-(trifluoromethyl)pyridine is used in different coupling reactions compared to this compound.
Propriétés
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUBVGGSUQXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716863 |
Source


|
| Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249147-55-4 |
Source


|
| Record name | 5-Bromo-2-(3-methoxyphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


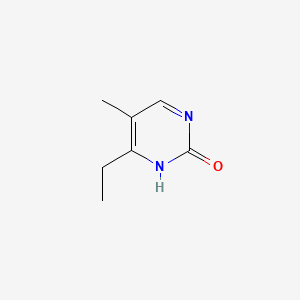
![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)

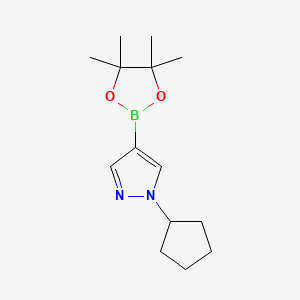
![6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]](/img/structure/B578656.png)
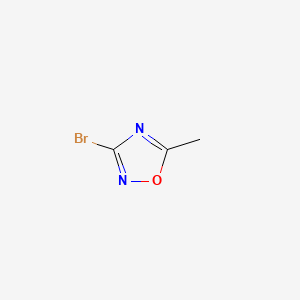
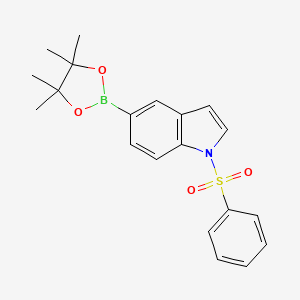
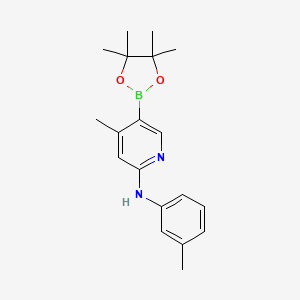
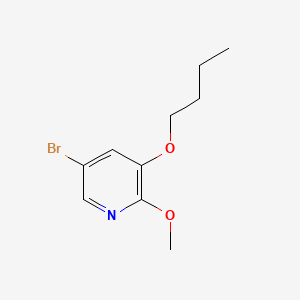

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
